molecular formula C15H13NOS2 B2949100 2-((2-Methoxybenzyl)thio)benzo[d]thiazole CAS No. 401577-91-1

2-((2-Methoxybenzyl)thio)benzo[d]thiazole

Cat. No.: B2949100
CAS No.: 401577-91-1
M. Wt: 287.4
InChI Key: OUSNRXFFMQNSOW-UHFFFAOYSA-N
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Description

2-((2-Methoxybenzyl)thio)benzo[d]thiazole (CAS 401577-91-1) is a synthetic small molecule incorporating the privileged benzothiazole scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . This compound features a benzothiazole core linked via a thioether bridge to a 2-methoxybenzyl group, an architecture of significant interest in the development of novel therapeutic agents. The benzothiazole nucleus is a common feature in compounds exhibiting potent pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Researchers will find this compound particularly valuable for exploring new chemotherapeutic strategies. The benzothiazole scaffold is frequently investigated for its antimicrobial potential. Related benzothiazole derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, by targeting essential enzymes such as bacterial DNA gyrase and topoisomerase IV . Furthermore, structurally similar compounds have shown potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, highlighting the scaffold's relevance in addressing drug-resistant infections . In oncology research, benzothiazole derivatives have emerged as a promising class of antiproliferative agents. Compounds based on this scaffold have been identified as potent inhibitors of tubulin polymerization, functioning by binding to the colchicine site on β-tubulin. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer models . The presence of the benzothiazole motif thus makes this compound a compelling candidate for use in biochemical assays and high-throughput screening campaigns aimed at discovering new anticancer drugs. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-17-13-8-4-2-6-11(13)10-18-15-16-12-7-3-5-9-14(12)19-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSNRXFFMQNSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reaction Pathways and Compound Transformations

Intramolecular and Intermolecular Reactivity of the Thioether Linkage

The reactivity of the thioether bond and the benzothiazole (B30560) core is central to understanding the compound's chemical transformations.

The molecule contains two sulfur atoms with distinct electronic environments, leading to different nucleophilic characteristics.

Thioether Sulfur: The exocyclic sulfur atom in the thioether linkage (-S-CH₂-) is considered more nucleophilic. Its lone pairs of electrons are more available for donation to an electrophile. masterorganicchemistry.comnih.gov This is because it is an sp³-hybridized sulfur, and its electrons are not significantly delocalized into an aromatic system. Dialkyl sulfides are known to be strong nucleophiles, comparable in strength to pyridines. nih.gov

Benzothiazole Sulfur: The endocyclic sulfur atom within the benzothiazole ring is part of a heterocyclic aromatic system. Its lone pair of electrons contributes to the aromatic π-system, making them less available for donation. Consequently, this sulfur atom is significantly less nucleophilic than the thioether sulfur.

This difference in nucleophilicity dictates that intermolecular reactions with electrophiles will preferentially occur at the thioether sulfur, leading to the formation of sulfonium (B1226848) salts.

FeatureThioether SulfurBenzothiazole Sulfur
Hybridization sp³sp²
Electronic State Localized lone pairsLone pairs contribute to aromaticity
Relative Nucleophilicity HighLow
Primary Reaction Site Reactions with electrophiles (e.g., alkylation)Generally unreactive towards electrophiles

The benzothiazole ring is a complex system with multiple potential sites for reactivity.

Nucleophilic Sites:

Nitrogen Atom: The nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base, readily protonating in the presence of acid.

Benzene (B151609) Ring: The fused benzene ring can undergo electrophilic aromatic substitution. The electron density distribution, influenced by the fused thiazole moiety, directs incoming electrophiles, typically to positions 4 and 6.

Electrophilic Sites:

C2 Carbon: The carbon atom at position 2 of the benzothiazole ring, situated between the nitrogen and sulfur atoms, is electron-deficient. This makes it an electrophilic center susceptible to attack by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions. longdom.org

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The 2-methoxybenzyl group is not merely a passive component; its electronic and steric properties significantly influence the molecule's reactivity.

The methoxy (B1213986) (-OCH₃) group at the ortho position of the benzyl (B1604629) ring exerts two opposing electronic effects:

-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.

+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system, donating electron density.

Typically, the resonance effect is dominant for methoxy groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This increased electron density on the benzyl ring can subtly influence the adjacent thioether linkage, though the primary electronic character of the thioether sulfur is dictated by its immediate chemical environment.

The placement of the methoxy group at the ortho position introduces significant steric bulk near the thioether linkage.

Impact on Reactivity: This steric hindrance can impede the approach of bulky reagents to the thioether sulfur atom. researchgate.net For example, in reactions where the thioether sulfur acts as a nucleophile, the rate of reaction may be slower compared to its non-substituted or para-substituted counterparts.

EffectDescriptionConsequence for Reactivity
Electronic (+R > -I) The 2-methoxy group donates electron density to the benzyl ring.Modulates the electronic environment of the thioether linkage.
Steric Hindrance The ortho-methoxy group creates steric bulk near the reaction center (thioether sulfur).Can decrease reaction rates with bulky reagents and influence conformational preferences.

Computational Chemistry and Molecular Modeling Studies of 2 2 Methoxybenzyl Thio Benzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org

For 2-((2-Methoxybenzyl)thio)benzo[d]thiazole, a DFT analysis would illuminate its electronic structure and reactivity profile. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. scirp.org

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. scirp.org For this compound, the nitrogen atom of the thiazole (B1198619) ring and the oxygen of the methoxy (B1213986) group would likely be identified as regions of negative potential (nucleophilic sites), while the hydrogen atoms would represent areas of positive potential.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: These values are illustrative examples of what a DFT calculation would yield and are not based on published experimental data.)

ParameterSymbolHypothetical ValuePredicted Property
HOMO EnergyEHOMO-6.2 eVElectron-donating ability
LUMO EnergyELUMO-1.8 eVElectron-accepting ability
Energy GapΔE4.4 eVHigh kinetic stability
Chemical Hardnessη2.2 eVModerately hard molecule
Electronegativityχ4.0 eVGood electron acceptor
Electrophilicity Indexω3.6 eVModerate electrophilicity

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach used for determining the optimized molecular geometry. nih.gov

Geometry optimization calculations for this compound would determine its most stable three-dimensional conformation by finding the minimum energy state on the potential energy surface. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net Such data is crucial, as the molecule's 3D structure governs its physical properties and how it interacts with other molecules, including biological receptors. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.govmdpi.com

Table 2: Hypothetical Optimized Geometric Parameters for this compound from Ab Initio Calculations (Note: These values are illustrative examples and are not based on published experimental data.)

ParameterAtoms InvolvedHypothetical Value
Bond LengthC(thiazole)-S(thioether)1.78 Å
Bond LengthS(thioether)-C(benzyl)1.85 Å
Bond AngleC-S-C (thioether bridge)103.5°
Dihedral AngleN-C-S-C85.0°

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

While quantum methods provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly valuable for conformational analysis. The thioether linkage and the bond connecting the benzyl (B1604629) group provide significant rotational freedom. An MD simulation could explore the accessible conformations of the molecule in a solvent (e.g., water) to understand its flexibility and the predominant shapes it adopts in solution.

Furthermore, if a biological target is identified, MD simulations can be used to study the dynamics of the ligand-target interaction. After an initial binding pose is predicted by molecular docking, an MD simulation can assess the stability of this pose over time (e.g., nanoseconds). researchgate.net It can reveal whether the key interactions are maintained, how water molecules mediate the binding, and how the protein structure might adapt to accommodate the ligand, providing a more realistic and accurate model of the binding event. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.com This method is central to structure-based drug design for identifying and optimizing potential drug candidates.

Molecular docking simulations would be used to insert this compound into the active site of a putative biological target. Benzothiazole (B30560) derivatives have been investigated as inhibitors of various enzymes, including protein kinases, so a kinase active site could be a relevant target. biointerfaceresearch.com The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on a scoring function.

The results would predict the most likely binding mode, highlighting the key intermolecular interactions responsible for complex formation. These interactions could include:

Hydrogen Bonds: With amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: Between the aromatic rings of the benzothiazole and benzyl moieties and nonpolar residues like leucine, valine, and phenylalanine.

π-π Stacking: Between the aromatic systems of the ligand and residues such as tyrosine or tryptophan. nih.gov

Table 3: Hypothetical Binding Interactions for this compound with a Putative Kinase Target (Note: These interactions are illustrative examples and are not based on published experimental data.)

Interaction TypeLigand MoietyPutative Amino Acid ResidueDistance (Å)
Hydrogen BondThiazole NitrogenSerine 85 (sidechain OH)2.9
Hydrophobic InteractionBenzyl RingLeucine 132, Valine 34N/A
π-π StackingBenzothiazole RingPhenylalanine 833.8
Hydrophobic InteractionMethoxy GroupAlanine 130N/A

A key output of molecular docking is the affinity score , which estimates the binding free energy (often in kcal/mol) of the ligand-receptor complex. A more negative score typically indicates a stronger, more favorable binding interaction. This score is used to rank different compounds or different binding poses of the same compound.

However, raw potency or affinity is not the only factor in drug design. Ligand Efficiency (LE) is a widely used metric that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as:

LE = -ΔG / HAC

where ΔG is the binding free energy. LE helps identify smaller, more efficient binders that have a better starting point for optimization. A higher LE value is generally desirable.

Another important metric is Lipophilic Ligand Efficiency (LLE) , which balances potency against lipophilicity (logP):

LLE = pIC₅₀ - logP

LLE is used to guide lead optimization toward compounds that achieve potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Table 4: Hypothetical Affinity and Efficiency Metrics for this compound (Note: These values are illustrative examples and are not based on published experimental data.)

ParameterAbbreviationHypothetical ValueInterpretation
Binding Affinity Score-ΔG-8.8 kcal/molStrong predicted binding
Heavy Atom CountHAC20Molecular size
Ligand EfficiencyLE0.44Efficient binding per atom
Calculated logPClogP3.5Moderate lipophilicity
Ligand Lipophilic EfficiencyLLE2.9 (assuming pIC₅₀ ≈ 6.4)Good balance of potency and lipophilicity

Computational and Molecular Modeling Studies of this compound Remain an Unexplored Area of Research

Despite the significant interest in benzothiazole derivatives within the field of medicinal chemistry, a thorough review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused on the compound This compound . While the broader class of benzothiazoles has been the subject of numerous computational analyses, including structure-based and ligand-based drug design approaches, this particular derivative appears to be uncharacterized in this domain.

Extensive searches of chemical and life science databases have not yielded any published research detailing the molecular mechanics, quantum chemical calculations, or specific drug design investigations for this compound. Consequently, there are no available data tables or detailed research findings to report on its use in structure-based or ligand-based drug design.

The scientific community has actively employed computational methods to explore the potential of various other benzothiazole compounds. These studies often involve techniques such as:

Density Functional Theory (DFT) calculations to understand the electronic structure and reactivity of benzothiazole scaffolds.

Molecular Docking simulations to predict the binding modes of benzothiazole derivatives within the active sites of biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies to correlate the physicochemical properties of benzothiazole analogues with their biological activities.

Pharmacophore modeling to identify the essential structural features required for the biological activity of benzothiazole-based ligands.

However, the application of these powerful computational tools to elucidate the specific properties and potential therapeutic applications of this compound has not been documented in peer-reviewed literature. This indicates a gap in the current body of research and suggests an opportunity for future investigation into the computational and medicinal chemistry of this compound.

Without specific studies, any discussion on the structure-based and ligand-based drug design approaches for this compound would be purely speculative and not based on scientific evidence. Therefore, no detailed analysis or data can be provided for the section and subsection requested.

Structure Activity Relationship Sar Studies of 2 2 Methoxybenzyl Thio Benzo D Thiazole Derivatives

Impact of Benzothiazole (B30560) Core Modifications on Observed Biological Activities

The properties and biological activity of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the benzothiazole core. nih.gov The benzene (B151609) ring of the benzothiazole scaffold offers several positions (4, 5, 6, and 7) for substitution, and modifications at these sites can profoundly affect the compound's potency and efficacy.

Research has shown that introducing small lipophilic or electron-withdrawing groups onto the benzothiazole ring can enhance biological activities such as anticancer or antimicrobial effects. researchgate.netnih.gov For instance, the presence of a chloro group, particularly at the 5 or 7-position, has been associated with increased activity in various assays. nih.gov Similarly, substitutions at the C-6 position are noted to be a significant factor for a variety of biological activities. benthamscience.comresearchgate.net Studies on antiproliferative agents found that adding a nitro or cyano group at the C-6 position of the benzothiazole ring increased activity. nih.gov

Role of the Thioether Bridge in Mediating Ligand-Target Interactions

Studies on related structures have demonstrated the importance of the thio-linkage for biological activity. For example, in a series of quorum sensing inhibitors, the presence of a benzothiazole-2-thiol moiety was found to contribute significantly to their activity. nih.gov The sulfur atom in the thioether bridge is a key functional group; its lone pair of electrons can participate in hydrogen bonding or other non-covalent interactions, and its size and polarizability can influence binding affinity. The length and flexibility of the linker are also critical. For instance, in a study of urea-based benzothiazole derivatives, extending a linker bridge from two to three units resulted in a complete loss of activity, highlighting the need for precise positioning of the terminal groups. mdpi.com The thioether bridge in 2-((2-Methoxybenzyl)thio)benzo[d]thiazole effectively orients the benzyl (B1604629) and benzothiazole rings, a critical factor for establishing the specific ligand-target interactions required for its biological effect.

Influence of Substituents on the Methoxybenzyl Moiety

Modifications to the methoxybenzyl portion of the molecule provide another avenue to modulate biological activity, primarily by altering the steric and electronic properties of the compound.

Beyond the methoxy (B1213986) group, the introduction of other substituents onto the benzyl ring can fine-tune the molecule's activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can influence the reactivity and binding interactions of the entire molecule. nih.gov

The steric bulk of the substituent is also a key factor. Large, bulky groups can either enhance binding by occupying a large hydrophobic pocket in the receptor or decrease activity by sterically hindering the molecule from fitting into the binding site. The following table summarizes SAR findings from a study on anticonvulsant triazolopyrimidine derivatives, which illustrates the impact of various substitutions on a terminal phenyl ring.

Elucidation of Pharmacophoric Features for Target Specificity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzothiazole derivatives, several key pharmacophoric features have been identified through quantitative structure-activity relationship (QSAR) and other computational studies. chula.ac.thijlpr.com

A typical pharmacophore model for this class of compounds includes:

Aromatic Rings: The benzothiazole and benzyl rings often serve as crucial hydrophobic features that engage in π-π stacking or hydrophobic interactions within the target's binding pocket. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, forming critical directional interactions with amino acid residues in the target protein. researchgate.net

One study on p56lck inhibitors developed a six-point pharmacophore model which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings (AADHRR) as the essential features for activity. researchgate.net The thioether bridge plays a vital role in this model by maintaining the appropriate distance and spatial orientation between the two aromatic rings, ensuring that the pharmacophoric features are correctly positioned for effective interaction with the biological target.

Proposed Biological Targets and Mechanistic Insights for 2 2 Methoxybenzyl Thio Benzo D Thiazole

Interaction with Enzyme Systems

The benzothiazole (B30560) scaffold is a recurring motif in a variety of enzyme inhibitors. This suggests that 2-((2-Methoxybenzyl)thio)benzo[d]thiazole may also exhibit inhibitory activity against several key enzymes implicated in disease pathogenesis.

Kinase Inhibition Potentials (e.g., EGFR, FAK, VEGFR-2, ERK, AKT)

While direct evidence for this compound is still emerging, the broader family of benzothiazole derivatives has demonstrated significant potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Several studies have identified benzothiazole and pyrimido[2,1-b]benzothiazole derivatives as inhibitors of EGFR tyrosine kinase. nih.govnih.gov These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. The structural similarities suggest that this compound could potentially interact with the EGFR active site.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. It is considered a promising target for cancer therapy. nih.gov Some potent FAK inhibitors have been developed with IC50 values in the nanomolar range, highlighting the potential for small molecules to effectively target this kinase. medchemexpress.com Although specific studies on this compound are lacking, the general ability of heterocyclic compounds to inhibit FAK warrants further investigation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com A number of benzothiazole hybrids have been synthesized and shown to be potent inhibitors of VEGFR-2. nih.gov For instance, certain 2-aminobenzothiazole (B30445) hybrids have demonstrated significant VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug Sorafenib. nih.gov

ERK and AKT: The ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways are critical downstream signaling cascades of many receptor tyrosine kinases, including EGFR and VEGFR-2. Inhibition of these upstream kinases often leads to the downregulation of ERK and AKT phosphorylation. Therefore, should this compound prove to be an effective inhibitor of EGFR or VEGFR-2, it would likely also modulate the activity of these crucial downstream pathways.

Table 1: Examples of Benzothiazole Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseReported Activity (IC50)
2-Aminobenzothiazole hybridsVEGFR-291 nM
Pyrimido[2,1-b]benzothiazole derivativeEGFR-TK70.58% inhibition

This table presents data for structurally related compounds, not this compound itself.

Inhibition of Other Enzymatic Pathways (e.g., DprE1, E. coli DNA gyrase)

Beyond kinases, the benzothiazole core has been identified as a pharmacophore for inhibiting enzymes crucial for microbial survival.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgvlifesciences.com It is a validated drug target, and several classes of inhibitors, including benzothiazinones and other benzothiazole derivatives, have been shown to potently inhibit its activity. nih.govnih.govresearchgate.net These inhibitors can act covalently, forming an adduct with a cysteine residue in the active site, or non-covalently. nih.gov The presence of the benzothiazole moiety in this compound suggests it could potentially interact with DprE1.

E. coli DNA gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. nih.gov Benzothiazole-based compounds have been developed as potent inhibitors of the GyrB subunit of E. coli DNA gyrase, which possesses ATPase activity. sci-hub.sehelsinki.fi These inhibitors bind to the ATP-binding site of GyrB, preventing the supercoiling of DNA and ultimately leading to bacterial cell death. nih.govembopress.org

Modulation of Receptor-Mediated Signaling Pathways (e.g., Sigma Receptors)

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Notably, a benzothiazole derivative, CM156 (3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione), has been identified as a sigma receptor antagonist. nih.gov This finding suggests that the benzothiazole scaffold can be accommodated within the binding sites of sigma receptors. The structural characteristics of this compound make it a candidate for further investigation as a potential modulator of sigma receptor activity.

Disruption of Cellular Processes (e.g., Quorum Sensing Inhibition)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. nih.govnih.gov This process is often crucial for virulence and biofilm formation, making it an attractive target for antimicrobial therapy. A study on a series of benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds, which are structurally related to this compound, revealed potent quorum sensing inhibitory activity against Pseudomonas aeruginosa. nih.govrsc.orgrsc.org

Several of these compounds demonstrated significant inhibition of the LasB system, a key component of the P. aeruginosa QS network, with IC50 values in the micromolar range. nih.govrsc.org Importantly, this inhibition was achieved without affecting bacterial growth, which is a desirable characteristic for anti-virulence agents as it may reduce the selective pressure for resistance development.

Table 2: Quorum Sensing Inhibitory Activity of Related Benzo[d]thiazole-2-thiol Derivatives

CompoundTarget SystemIC50 (µg/mL)
Compound 3LasB115.2
Compound 6LasB182.2
Compound 7LasB45.5

Data from a study on benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds. nih.govrsc.org

Correlation between Molecular Structure and Observed Biological Activity

The biological activity of this compound is intrinsically linked to its molecular structure, which dictates its interactions with biological macromolecules.

Binding Site Analysis and Key Residue Interactions

No Direct Evidence of Allosteric Modulation by this compound Found in Current Research

Despite a thorough review of available scientific literature, there is currently no direct evidence or specific research detailing the allosteric modulation properties of the chemical compound this compound.

Investigations into the biological activities of benzothiazole derivatives often focus on their potential as antimicrobial and anticancer agents. While the broader class of benzothiazoles has been explored for various pharmacological activities, specific studies on the allosteric modulation mechanisms of this compound are not present in the reviewed literature.

Research on similar heterocyclic compounds has sometimes pointed towards complex mechanisms of action, including the inhibition of bacterial communication pathways known as quorum sensing. For instance, some flavonoids have been identified as allosteric inhibitors of quorum-sensing receptors like LasR in Pseudomonas aeruginosa. mdpi.com This mode of action involves binding to a site on the receptor protein that is distinct from the primary (orthosteric) binding site for the natural signaling molecule, thereby altering the protein's conformation and function.

However, studies on benzothiazole-based quorum sensing inhibitors have primarily focused on their ability to compete with the natural ligand at the active site, suggesting a competitive inhibition mechanism rather than an allosteric one. frontiersin.org Molecular docking studies of some benzothiazole derivatives have shown them binding to the active site of the LasR receptor. frontiersin.org

It is important to note that the absence of evidence does not definitively rule out the possibility of allosteric modulation by this compound. Future research may yet uncover such a mechanism. However, based on currently available scientific data, there are no specific findings to discuss regarding its considerations as an allosteric modulator.

Advanced Research Applications and Future Directions for 2 2 Methoxybenzyl Thio Benzo D Thiazole

Development as Novel Chemical Probes for Biological Systems

The inherent photophysical properties of the benzothiazole (B30560) nucleus make it an excellent candidate for the development of fluorescent chemical probes. These probes are instrumental in detecting and imaging specific analytes within complex biological systems, offering insights into cellular processes and disease diagnostics.

Researchers have successfully designed and synthesized benzothiazole-based fluorescent probes for various biological targets. For instance, a probe named BT-AC (2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate) was developed for the highly sensitive and selective imaging of cysteine (Cys) in living cells and zebrafish. rsc.orgresearchgate.net This probe operates on a "turn-on" mechanism, exhibiting a 4725-fold fluorescence enhancement in the presence of cysteine with a low detection limit of 32.6 nM. researchgate.net

Similarly, another aggregation-induced emission (AIE) fluorescent probe, BT-BO (2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole), was created for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe is noted for its facile synthesis, well-resolved emission peak, and fast response time, making it a potential tool for diagnosing diseases related to oxidative stress. nih.gov The development of these probes highlights the potential of the benzothiazole scaffold, including derivatives like 2-((2-Methoxybenzyl)thio)benzo[d]thiazole, to be engineered as sophisticated tools for biological research and medical diagnostics.

Table 1: Examples of Benzothiazole-Based Chemical Probes

Probe NameTarget AnalyteKey FeaturesReference
BT-AC (2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate)Cysteine (Cys)4725-fold fluorescence enhancement; Large Stokes shift (135 nm); Low detection limit (32.6 nM). researchgate.net
BT-BO (2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole)Hydrogen Peroxide (H₂O₂)"Turn-on" AIE probe; Well-resolved emission peak at 604 nm; Low cytotoxicity. nih.gov

Integration into Hybrid Pharmacophores for Enhanced Activities

A prominent strategy in modern drug discovery involves the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to enhance therapeutic efficacy, overcome drug resistance, or improve selectivity. The benzothiazole moiety is a popular building block in this approach due to its wide range of biological activities. nih.govsemanticscholar.org

New series of 2-aminobenzothiazole (B30445) hybrids have been synthesized by linking the benzothiazole core with other active scaffolds such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil. nih.gov These hybrids have been evaluated as potential anticancer agents and inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. semanticscholar.orgnih.gov For example, certain hybrids demonstrated potent in vitro antitumor effects against human colon (HCT-116), liver (HEPG-2), and breast (MCF-7) cancer cell lines. nih.gov The combination of the benzothiazole nucleus with (thio)urea moieties has also yielded compounds with a broad spectrum of biological activities, including potential treatments for rheumatoid arthritis and use as fungicides. nih.govresearchgate.net This molecular hybridization strategy offers a promising avenue for developing multi-target agents with improved pharmacological profiles.

Table 2: Hybrid Pharmacophores Incorporating Benzothiazole

Hybrid StructureLinked PharmacophoreTarget/ActivityReference
2-Aminobenzothiazole HybridsThiazolidine-2,4-dioneAnticancer (HCT-116, HEPG-2, MCF-7); VEGFR-2 Inhibition nih.gov
2-Aminobenzothiazole Hybrids1,3,4-Thiadiazole Aryl UreaAnticancer; VEGFR-2 Inhibition nih.gov
2-Aminobenzothiazole HybridsCyanothiouracilAnticancer; VEGFR-2 Inhibition nih.gov
2-(Thio)ureabenzothiazoles (TBTs/UBTs)(Thio)ureaFungicidal; Herbicidal; Anti-arthritic (Frentizole) nih.govresearchgate.net

Exploration in Materials Science and Industrial Applications

Beyond pharmaceuticals, benzothiazole derivatives are valuable in materials science and various industrial sectors. They serve as essential intermediates in the synthesis of agricultural chemicals and other versatile industrial products. researchgate.net The development of efficient and environmentally friendly synthetic methods, such as organic electrosynthesis, is expanding their accessibility for these applications. researchgate.net

One notable industrial application is the use of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) as a broad-spectrum antimicrobial agent. nih.gov It is employed as a wood preservative, a marine biocide, a contact fungicide, and a preservative in paints, often as a substitute for chlorophenols. nih.gov The utility of benzothiazoles in these roles underscores their chemical stability and potent bioactivity, which can be harnessed for material protection and industrial processes.

Innovations in Synthetic Methodologies for Related Benzothiazole Scaffolds

The growing demand for benzothiazole derivatives has spurred significant innovation in their synthesis. Modern methodologies focus on improving efficiency, yield, and environmental sustainability. A variety of catalytic systems and reaction conditions have been developed for the construction of 2-substituted benzothiazoles, which are common precursors for more complex molecules. mdpi.com

One-pot condensation reactions are highly favored. For instance, 2-substituted benzothiazoles can be synthesized from 2-aminothiophenol (B119425) (2-ABT) and aldehydes using catalysts like bismuth(III) oxide nanoparticles (Bi₂O₃ NPs) or a combination of p-Toluenesulfonic acid (PTSA) and copper(I) iodide (CuI). mdpi.com Microwave irradiation has also emerged as a popular method to accelerate reactions and improve yields, such as in the cyclization of 2-aminothiophenol with aromatic aldehydes or benzoic acid derivatives. nih.gov These advanced synthetic routes are characterized by milder reaction conditions, shorter reaction times, and often involve environmentally benign catalysts, such as lemon juice, making the production of benzothiazole scaffolds more sustainable. mdpi.com

Table 3: Modern Synthetic Methods for Benzothiazole Scaffolds

ReactantsCatalyst/ConditionsKey AdvantagesReference
2-Aminothiophenol (2-ABT) + AldehydesBi₂O₃ Nanoparticles, 60 °CHeterogeneous catalyst, high yields (75–95%), short reaction time (1-2 h). mdpi.com
2-ABT + β-OxodithioestersPTSA and CuI in CAN, 90 °COne-pot condensation, high efficiency, user-friendly procedure. mdpi.com
2-Aminothiophenol + 4-MethoxybenzaldehydeMicrowave irradiation (300 W), solvent-freeHigh yields, clean reactions, shorter reaction times (6 min). nih.gov
3-Chloro-4-methoxy-aniline + KSCNBromine in glacial acetic acidSynthesis of methoxy-substituted benzothiazoles. researchgate.net

Identification of Unexplored Biological Activities and Novel Target Identification Strategies

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, exhibiting an extensive range of biological activities. semanticscholar.org While its anticancer and antimicrobial properties are well-documented, ongoing research continues to uncover new therapeutic possibilities and molecular targets.

Recent studies have identified benzothiazole derivatives with potent activity against multi- and extensively drug-resistant Mycobacterium tuberculosis. tandfonline.com Another novel strategy involves targeting bacterial communication systems; certain benzo[d]thiazole-2-thiol derivatives have been identified as inhibitors of the LasB quorum sensing system in Pseudomonas aeruginosa, which could offer an alternative to traditional antibiotics. nih.govrsc.org

The spectrum of activities also includes anti-inflammatory, neuroprotective, antiparasitic, antiviral (including anti-HIV), anticonvulsant, and antimalarial effects. nih.govnih.govmdpi.com To elucidate the mechanisms behind these diverse activities, computational tools are increasingly employed for target prediction. For example, a target prediction analysis for an antiproliferative phenylacetamide benzothiazole derivative identified cannabinoid receptors and sentrin-specific proteases as putative targets. mdpi.com These in silico approaches, combined with broad biological screening, are crucial for identifying novel therapeutic applications for benzothiazole compounds and guiding the design of next-generation agents.

Table 4: Diverse Biological Activities of Benzothiazole Derivatives

Biological ActivitySpecific Target/ApplicationReference
AntiproliferativeParaganglioma and pancreatic cancer cells mdpi.com
Anti-tubercularMulti- and extensively drug-resistant Mycobacterium tuberculosis tandfonline.com
Antibacterial (Quorum Sensing Inhibition)Inhibition of LasR system in Pseudomonas aeruginosa nih.gov
Antibacterial (Enzyme Inhibition)Inhibition of enzymes for cell-wall synthesis, DNA replication researchgate.net
Anti-inflammatoryCarrageenan-induced paw edema in rats nih.gov
AntiviralHerpes simplex, influenza virus, HIV mdpi.com
AnticonvulsantMaximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models mdpi.com
NeuroprotectivePotential for treating neurodegenerative disorders nih.gov

Q & A

Q. What are the established synthetic routes for 2-((2-Methoxybenzyl)thio)benzo[d]thiazole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or thioether formation. A common approach is reacting 2-mercaptobenzothiazole with 2-methoxybenzyl halides under basic conditions (e.g., KOH in aqueous or alcoholic media) . For optimization, solvent polarity and temperature are critical. For instance, highlights a green method using water as a solvent with KOH, achieving high yields (70–90%) by controlling stoichiometry and reaction time (6–8 hours at 60–80°C). Characterization via melting point, IR (C=S stretch at ~1250 cm⁻¹), and ¹H NMR (δ 3.8 ppm for methoxy protons) ensures purity .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Key techniques include:

  • IR spectroscopy : Identification of thioether (C-S-C, ~700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and benzyl-CH₂ (δ 4.3 ppm). ¹³C NMR confirms quaternary carbons (e.g., C=S at ~165 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 315.06) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 61.12%, H: 4.16%) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of benzothiazole derivatives during synthesis?

In azidobenzo[d]thiazole systems, solvents like CDCl₃ shift the equilibrium between tetrazole and azide tautomers. For example, reports a 1.8:1 ratio of tetrazole (1a) to azide (2a) in CDCl₃, which equilibrates to 1:1 after 1 hour. Electron-donating groups (e.g., methoxy) stabilize the azide form, while electron-withdrawing groups favor tetrazole. Computational studies (DFT) can model these effects by comparing Gibbs free energies of tautomers .

Q. What computational strategies predict the bioactivity and binding modes of this compound derivatives?

  • Docking studies : Use software like AutoDock to simulate interactions with target proteins (e.g., fungal CYP51 in ). The methoxy group enhances hydrophobic interactions, while the thioether linker improves membrane permeability .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity. ’s B3LYP functional accurately models thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
  • QSAR models : Correlate substituent effects (e.g., halogen vs. methoxy) with antifungal IC₅₀ values to design optimized analogs .

Q. How can structural modifications enhance the antifungal activity of this compound while minimizing toxicity?

  • Substituent engineering : shows that 4-trifluoromethylbenzyl (3ac) and 4-methylbenzyl (3al) groups improve broad-spectrum antifungal activity (MIC ~5 µg/mL against Botrytis cinerea).
  • Hybridization : Attach triazole moieties via CuAAC click chemistry () to enhance bioavailability.
  • Toxicity screening : Use cytotoxicity assays (e.g., MTT on mammalian cells) to compare therapeutic indices. For example, 3aj (4-iodo analog) shows lower cytotoxicity (CC₅₀ >100 µg/mL) than commercial fungicides .

Methodological Challenges and Data Analysis

Q. How are contradictions in reported biological activities of benzothiazole derivatives resolved?

Discrepancies often arise from assay conditions (e.g., pH, inoculum size). For example, ’s antifungal data used standardized CLSI protocols, whereas older studies may lack controls. Meta-analysis of IC₅₀ values across multiple studies and dose-response curve normalization can clarify structure-activity trends .

Q. What strategies address low yields in thioether benzothiazole synthesis?

  • Catalyst optimization : Use CuI () or phase-transfer catalysts to accelerate thiol-benzyl halide coupling.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 10–15% .
  • Purification techniques : Column chromatography with gradient elution (hexane:EtOAc) resolves byproducts, as shown in for sulfonyl derivatives .

Emerging Research Directions

Q. Can fluorinated analogs of this compound improve pharmacokinetic properties?

’s Julia-Kocienski olefination introduces fluorine atoms to enhance metabolic stability. For example, 2-{[fluoro(phenanthren-9-yl)methyl]sulfonyl}benzo[d]thiazole (2d) showed increased logP (3.2 vs. 2.8 for non-fluorinated analogs), improving blood-brain barrier penetration in neuroprotection studies .

Q. How do fused heterocycles (e.g., imidazo[2,1-b]thiazoles) compare in bioactivity?

’s Friedel-Crafts acylation synthesizes fused systems with enhanced anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition). The fused ring system increases π-π stacking with enzyme active sites, as confirmed by X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.